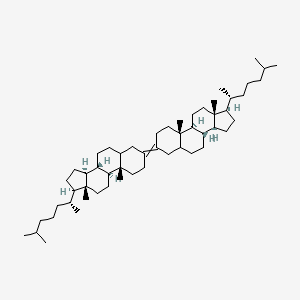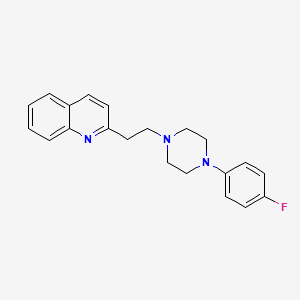
1,1,1-Trifluoro-2,2-dimethylpropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-2,2-dimethylpropane is an organic compound with the molecular formula C5H9F3 It is a fluorinated hydrocarbon, characterized by the presence of three fluorine atoms attached to a propane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-2,2-dimethylpropane can be synthesized through several methods. One common route involves the fluorination of 2,2-dimethylpropane using a fluorinating agent such as hydrogen fluoride (HF) or a fluorine gas (F2) under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete fluorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process is optimized to maximize yield and purity while minimizing the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Trifluoro-2,2-dimethylpropane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or acids.
Reduction Reactions: Reduction can lead to the formation of hydrocarbons with fewer fluorine atoms.
Common Reagents and Conditions
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used under controlled conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Major Products Formed
Substitution: Products include halogenated derivatives or compounds with other functional groups.
Oxidation: Products include alcohols, aldehydes, or carboxylic acids.
Reduction: Products include hydrocarbons with fewer fluorine atoms.
Applications De Recherche Scientifique
1,1,1-Trifluoro-2,2-dimethylpropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for fluorinated compounds.
Biology: Investigated for its potential effects on biological systems and as a probe in biochemical studies.
Medicine: Explored for its potential use in pharmaceuticals and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,1,1-trifluoro-2,2-dimethylpropane involves its interaction with molecular targets through its fluorine atoms. The electronegativity of fluorine allows the compound to participate in various chemical reactions, influencing the reactivity and stability of the molecules it interacts with. The pathways involved include:
Electrophilic Substitution: Fluorine atoms can be replaced by other electrophiles.
Nucleophilic Attack: The compound can act as a nucleophile in certain reactions.
Comparaison Avec Des Composés Similaires
1,1,1-Trifluoro-2,2-dimethylpropane can be compared with other fluorinated hydrocarbons such as:
1,1,1-Trifluoroethane: Similar in structure but with fewer carbon atoms.
1,1,1-Trifluoropropane: Similar but lacks the dimethyl groups.
2,2,2-Trifluoroethanol: Contains a hydroxyl group instead of additional methyl groups.
The uniqueness of this compound lies in its specific arrangement of fluorine and methyl groups, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
55757-33-0 |
|---|---|
Formule moléculaire |
C5H9F3 |
Poids moléculaire |
126.12 g/mol |
Nom IUPAC |
1,1,1-trifluoro-2,2-dimethylpropane |
InChI |
InChI=1S/C5H9F3/c1-4(2,3)5(6,7)8/h1-3H3 |
Clé InChI |
WQNXYRAMEVXDPW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



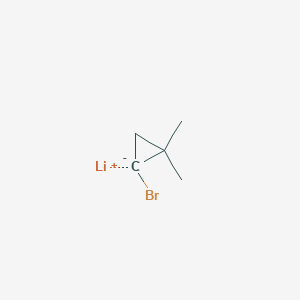


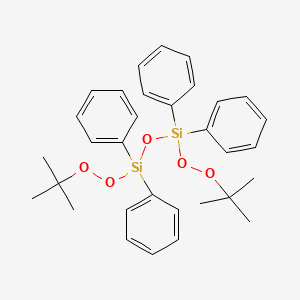
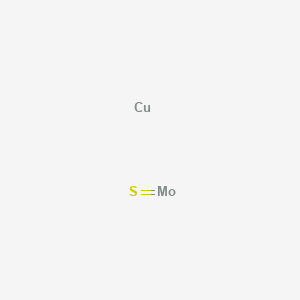
![1-Bromo-2-[[(2-bromophenyl)methyldiselanyl]methyl]benzene](/img/structure/B14623389.png)
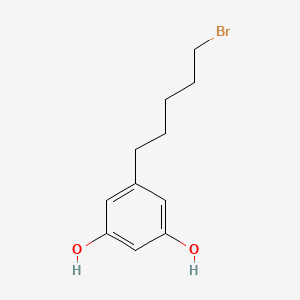

![1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]-2-bromoethan-1-one](/img/structure/B14623419.png)
![2-[(Dimethylamino)methylidene]nonanal](/img/structure/B14623426.png)
